2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide
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Overview
Description
2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Scientific Research Applications
2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
5-Aryloxy-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles: These compounds also contain a thietane ring and exhibit unique pharmacological properties.
Uniqueness
2,2,4-Trimethyl-3-morpholin-4-ylthietane 1,1-dioxide is unique due to its specific combination of a thietane ring with a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,2,4-trimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-8-9(10(2,3)15(8,12)13)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFJSCNJQHQYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(S1(=O)=O)(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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